2-(4-bromothiophen-2-yl)-2-methylpropanenitrile
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Overview
Description
2-(4-bromothiophen-2-yl)-2-methylpropanenitrile is an organic compound that features a brominated thiophene ring attached to a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium borohydride as a reducing agent in the presence of anhydrous tetrahydrofuran . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by nitrile group introduction using robust and scalable methods. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromothiophen-2-yl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(4-bromothiophen-2-yl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-bromothiophen-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-bromothiophen-2-yl)methanol: Shares the brominated thiophene structure but differs in the functional group attached to the thiophene ring.
2-bromothiophene: Lacks the nitrile group and has different reactivity and applications.
4-bromothiophen-2-carbaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
2-(4-bromothiophen-2-yl)-2-methylpropanenitrile is unique due to the presence of both a brominated thiophene ring and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
950604-76-9 |
---|---|
Molecular Formula |
C8H8BrNS |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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